Laidlomycin Propionate Potassium
CAS No.: 84799-02-0
Cat. No.: VC0532374
Molecular Formula: C40H65KO13
Molecular Weight: 793.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84799-02-0 |
|---|---|
| Molecular Formula | C40H65KO13 |
| Molecular Weight | 793.0 g/mol |
| IUPAC Name | potassium;(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate |
| Standard InChI | InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-;/m0./s1 |
| Standard InChI Key | OXNOQXLCECXEBU-QGMAIPBJSA-M |
| Isomeric SMILES | CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] |
| SMILES | CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] |
| Canonical SMILES | CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Laidlomycin propionate potassium is a semi-synthetic derivative of laidlomycin, which is naturally produced by Streptomyces species. The compound exists as a potassium salt with specific structural characteristics.
Chemical Identity
Physical and Chemical Properties
Laidlomycin propionate potassium appears as an off-white to grey colored granular solid . It has a melting point of approximately 190-192°C . The compound features complex stereochemistry with 17 defined stereocenters . As an ionophore, it has characteristic lipophilic properties and possesses the ability to transport ions across biological membranes .
Structural Characteristics
The compound's structure includes multiple ether linkages arranged in a macrocyclic formation typical of polyether ionophores. It contains propionate ester groups at specific positions that distinguish it from the parent compound laidlomycin. The potassium ion is coordinated within the structure, forming an ionic complex that contributes to its specific biological activity .
Origin and Production
Biological Source
Laidlomycin, the parent compound, is produced naturally by the actinomycete bacterium Streptoverticillium eurocidicum through fermentation . The organism is cultured in a nutrient-containing aqueous broth with sources of assimilable carbon and nitrogen under controlled conditions .
Fermentation Process
The fermentation process for producing laidlomycin typically involves:
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Growth of Streptoverticillium eurocidicum in a medium containing carbon sources such as soybean oil, safflower oil, and other oils or fatty acids
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Nitrogen sources including yeast, enzyme-hydrolyzed caseine, peptones, and soybean meal
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Fermentation temperatures slightly above ambient for several days
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pH maintenance between 6.0 and 7.5 during the main fermentation period
Isolation and Derivatization
The isolation of laidlomycin from the fermentation broth involves several key steps:
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Adjustment of the pH of the fermentation broth to about 10-13 to form an emulsion
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Centrifugation of the emulsion to separate an aqueous layer and a wet solid layer containing laidlomycin
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Washing the wet solid layer with water to remove soluble fermentation materials
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Drying to remove water, resulting in a dry solid containing 15-80% laidlomycin
The conversion to laidlomycin propionate potassium then follows:
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Extraction of laidlomycin sodium from the dried solid using organic solvents such as methylene chloride
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Propanoylation reaction using propionic anhydride in the presence of 4-dimethylaminopyridine
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Quenching of the reaction with aqueous potassium bicarbonate solution
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Extraction, washing, and precipitation steps to purify the final product
Pharmacological Properties
Mechanism of Action
As an ionophore, laidlomycin propionate potassium acts by disrupting ion transport across cell membranes. Specifically, it:
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Binds to the 23S RNA of the 50S subunit of the bacterial ribosome
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Functions as an ion transport activator, facilitating the movement of ions across membranes
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Disrupts normal cellular functions in susceptible organisms, particularly affecting membrane potential and energy metabolism
Antimicrobial Spectrum
Laidlomycin possesses a selective antimicrobial spectrum:
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Potent activity against various mycoplasma species, particularly effective against Acholeplasma laidlawii, a sterol-nonrequiring mycoplasma
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Inhibitory activity against some Gram-positive bacteria, but only at high concentrations (50-100 μg/ml)
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Minimal to no activity against Gram-negative bacteria, yeasts, and fungi, even at concentrations as high as 1,000 μg/ml
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Selectively inhibits the migration of hemagglutinin glycoprotein from Golgi apparatus to the cell surface in measles virus
Pharmacokinetics and Metabolism
Studies on the metabolism of laidlomycin propionate in cattle have revealed:
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The liver is the primary target tissue for residue monitoring
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Laidlomycin itself serves as the marker residue, accounting for approximately 4.64% of total residues in liver
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Despropionyl laidlomycin is another major metabolite found in liver tissue
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More than 95% of residues can be extracted with methanol, indicating minimal protein-bound residues
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No laidlomycin propionate is found intact in liver tissue, suggesting rapid metabolism
Approved Uses and Administration
Regulatory Indications
Laidlomycin propionate potassium, marketed as Cattlyst, has received FDA approval for the following indications:
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For improved feed efficiency and increased rate of weight gain in cattle fed in confinement for slaughter
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For improved feed efficiency in cattle fed in confinement for slaughter
Dosage and Administration
The compound is administered as a feed additive with specific guidelines:
Feed Formulations
Laidlomycin propionate potassium is available in several medicated feed formulations:
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Type A Medicated Article:
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Type B Medicated Feed:
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Type C Medicated Feed:
Efficacy and Performance Studies
Dose-Response Relationship
A clear dose-response relationship has been established:
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No significant performance improvements were observed at low dosages of 3 mg/kg
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Performance benefits were more pronounced in cattle fed lower-energy diets compared to higher-energy diets, though improvements were observed across all diet types
| Tissue | Residue Levels (ppm, mean ± std. dev.) at Various Withdrawal Times |
|---|---|
| 12 hours | |
| Liver | 0.926 ± 0.004 |
| Kidney | 0.025 ± 0.003 |
| Muscle | 0.010 ± 0.004 |
| Fat | 0.041 ± 0.009 |
Tolerance Levels and Withdrawal Period
Based on safety evaluations and residue studies:
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A tolerance of 0.2 ppm has been established for laidlomycin in cattle liver
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Notably, no withdrawal period is required for laidlomycin propionate potassium in cattle, as total drug-related residues at zero withdrawal were determined to be well below established safe concentrations
Safe Concentration Levels
The FDA has established safe concentration levels for total residues in edible tissues:
| Edible Product | Daily Consumption (g) | Safe Concentration (ppm) |
|---|---|---|
| Muscle | 300 | 1.5 |
| Liver | 100 | 4.5 |
| Kidney | 50 | 9.0 |
| Fat | 50 | 9.0 |
Regulatory Status
FDA Approval
Laidlomycin propionate potassium has received formal regulatory approval:
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Approved by the FDA for use in cattle feed under 21 CFR 558.305
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Marketed under the brand name Cattlyst as a Type A Medicated Article
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Classified as an over-the-counter (OTC) product for veterinary use
International Status
The regulatory status varies internationally:
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